molecular formula C21H18ClN3O3 B5717665 N'-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-2-propyl-4-quinolinecarbohydrazide

N'-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-2-propyl-4-quinolinecarbohydrazide

Cat. No. B5717665
M. Wt: 395.8 g/mol
InChI Key: DBYHWWFTHIRQNF-FOKLQQMPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-2-propyl-4-quinolinecarbohydrazide is a chemical compound that has been widely studied for its potential therapeutic effects. It is a member of the hydrazide family of compounds, which are known for their diverse range of biological activities.

Mechanism of Action

The mechanism of action of N-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-2-propyl-4-quinolinecarbohydrazide is not fully understood. However, it is believed to exert its therapeutic effects through multiple pathways. It has been shown to inhibit the activity of various enzymes and proteins, including cyclooxygenase-2 (COX-2), nuclear factor-kappa B (NF-κB), and inducible nitric oxide synthase (iNOS). It also exhibits antioxidant activity, scavenging free radicals and reducing oxidative stress.
Biochemical and Physiological Effects:
N-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-2-propyl-4-quinolinecarbohydrazide has been shown to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and protect against oxidative stress. Additionally, it has been shown to improve cognitive function and protect against neurodegeneration. The compound has also been shown to exhibit antibacterial and antifungal activity.

Advantages and Limitations for Lab Experiments

One advantage of N-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-2-propyl-4-quinolinecarbohydrazide is its diverse range of biological activities. This makes it a promising candidate for the development of novel therapeutics. However, the compound's mechanism of action is not fully understood, which presents a limitation for further research. Additionally, the compound's potential side effects and toxicity must be carefully evaluated before it can be used in clinical settings.

Future Directions

There are several future directions for the study of N-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-2-propyl-4-quinolinecarbohydrazide. One direction is the further investigation of its mechanism of action, which will provide insights into its therapeutic potential. Another direction is the development of novel derivatives of the compound, which may exhibit improved biological activity and reduced toxicity. Additionally, the compound's potential use in combination with other drugs should be explored, as it may enhance their therapeutic effects. Finally, the compound's potential use in the treatment of specific diseases, such as Alzheimer's and Parkinson's disease, should be further investigated.

Synthesis Methods

The synthesis of N-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-2-propyl-4-quinolinecarbohydrazide involves the reaction of 6-chloro-1,3-benzodioxole-5-carboxylic acid hydrazide with 2-propyl-4-quinolinecarboxaldehyde in the presence of a suitable catalyst. The reaction proceeds through a condensation reaction, forming the desired product in good yield. The purity of the compound can be improved through recrystallization and purification techniques.

Scientific Research Applications

N-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-2-propyl-4-quinolinecarbohydrazide has been studied extensively for its potential therapeutic effects. It has been shown to exhibit antitumor, anti-inflammatory, and antioxidant properties. The compound has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. Additionally, it has been investigated for its potential use as an antibacterial and antifungal agent.

properties

IUPAC Name

N-[(E)-(6-chloro-1,3-benzodioxol-5-yl)methylideneamino]-2-propylquinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClN3O3/c1-2-5-14-9-16(15-6-3-4-7-18(15)24-14)21(26)25-23-11-13-8-19-20(10-17(13)22)28-12-27-19/h3-4,6-11H,2,5,12H2,1H3,(H,25,26)/b23-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBYHWWFTHIRQNF-FOKLQQMPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC2=CC=CC=C2C(=C1)C(=O)NN=CC3=CC4=C(C=C3Cl)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC1=NC2=CC=CC=C2C(=C1)C(=O)N/N=C/C3=CC4=C(C=C3Cl)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-[(E)-(6-chloro-1,3-benzodioxol-5-yl)methylidene]-2-propylquinoline-4-carbohydrazide

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